3-Isoxazoleacetic acid, 5-(4-hydroxyphenyl)-, methyl ester
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Overview
Description
Methyl 2-(5-(4-hydroxyphenyl)isoxazol-3-yl)acetate is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-(4-hydroxyphenyl)isoxazol-3-yl)acetate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-hydroxybenzaldehyde with hydroxylamine hydrochloride to form 4-hydroxybenzaldoxime. This intermediate is then subjected to cyclization with ethyl acetoacetate in the presence of a base such as sodium ethoxide to yield the desired isoxazole derivative. The final step involves esterification with methanol to produce Methyl 2-(5-(4-hydroxyphenyl)isoxazol-3-yl)acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, may be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-(4-hydroxyphenyl)isoxazol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The isoxazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxybenzaldehyde derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of ether or ester derivatives.
Scientific Research Applications
Methyl 2-(5-(4-hydroxyphenyl)isoxazol-3-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-(5-(4-hydroxyphenyl)isoxazol-3-yl)acetate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the isoxazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-formyl-4-hydroxyphenyl)acetate
- 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles
Uniqueness
Methyl 2-(5-(4-hydroxyphenyl)isoxazol-3-yl)acetate is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. The presence of the hydroxyl group enhances its ability to form hydrogen bonds, making it a versatile intermediate in organic synthesis and a potential candidate for drug development .
Properties
CAS No. |
573984-66-4 |
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Molecular Formula |
C12H11NO4 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
methyl 2-[5-(4-hydroxyphenyl)-1,2-oxazol-3-yl]acetate |
InChI |
InChI=1S/C12H11NO4/c1-16-12(15)7-9-6-11(17-13-9)8-2-4-10(14)5-3-8/h2-6,14H,7H2,1H3 |
InChI Key |
SEOSRLCDEDCWMB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=NOC(=C1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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